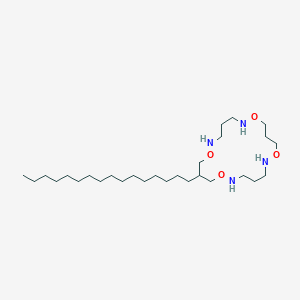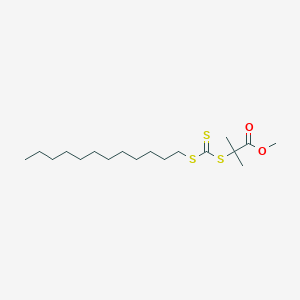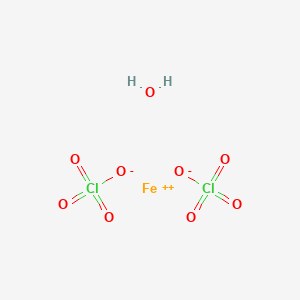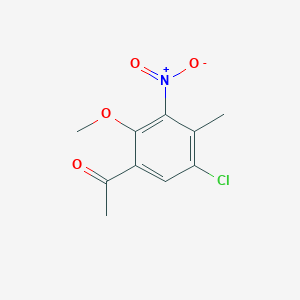
Nitrate Ionophore VI
Vue d'ensemble
Description
Nitrate Ionophore VI, also known as 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloeicosane, is a synthetic compound used primarily for the selective detection and monitoring of nitrate ions. It is a member of the ionophore family, which are compounds that facilitate the transport of ions across lipid membranes. This compound is particularly noted for its superior characteristics in nitrate detection compared to other nitrate ionophores .
Mécanisme D'action
Target of Action
Nitrate Ionophore VI primarily targets nitrate ions . It plays a significant role in facilitating the movement of these ions across cellular membranes, contributing to the regulation of nitrate ion concentration within the cell .
Mode of Action
The mechanism of action of this compound involves specific interactions with nitrate ions . It enables their transport across lipid bilayers, effectively acting as a carrier for these ions . This interaction and transport mechanism results in changes in the intracellular concentration of nitrate ions .
Biochemical Pathways
It is known that the compound’s activity can influence the balance of nitrate ions within cells . This can have downstream effects on various cellular processes that depend on nitrate ion concentrations.
Result of Action
The primary result of this compound’s action is the facilitated transport of nitrate ions across cellular membranes . This can lead to changes in the intracellular concentration of these ions, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment may affect the ionophore’s ability to bind to and transport nitrate ions . Additionally, the presence of other ions in the environment could potentially interfere with the ionophore’s selectivity and efficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitrate Ionophore VI involves the cyclization of specific precursors under controlled conditions. The key steps include:
Formation of the Macrocycle: The synthesis begins with the preparation of a macrocyclic tetraamine, which involves the reaction of a diamine with a diacid chloride.
Alkylation: The macrocyclic tetraamine is then alkylated with a long-chain alkyl halide, such as hexadecyl bromide, to introduce the hexadecyl group.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nitrate Ionophore VI primarily undergoes complexation reactions with nitrate ions. These reactions are characterized by the formation of stable complexes between the ionophore and the nitrate ions.
Common Reagents and Conditions
Reagents: Common reagents used in the reactions involving this compound include nitrate salts (e.g., sodium nitrate) and solvents such as dichloromethane and methanol.
Conditions: The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures (e.g., 40-50°C).
Major Products
The major product of the reaction between this compound and nitrate ions is the nitrate-ionophore complex. This complex is highly stable and can be used in various analytical applications .
Applications De Recherche Scientifique
Nitrate Ionophore VI has a wide range of applications in scientific research, including:
Chemistry: It is used in the development of ion-selective electrodes for the detection of nitrate ions in environmental and industrial samples.
Biology: In biological research, this compound is used to study nitrate transport and metabolism in cells and tissues.
Industry: This compound is used in the monitoring of nitrate levels in agricultural and environmental samples, contributing to the management of nitrate pollution
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrate Ionophore V: Another nitrate-selective ionophore with similar applications but different structural characteristics.
Nitrite Ionophore I: Selective for nitrite ions, used in similar analytical applications.
Ammonium Ionophore I: Selective for ammonium ions, used in the detection of ammonium in various samples
Uniqueness
Nitrate Ionophore VI is unique due to its superior selectivity and stability in forming complexes with nitrate ions. This makes it more effective in applications requiring precise and reliable nitrate detection compared to other ionophores .
Propriétés
IUPAC Name |
9-hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-28-26-35-31-22-16-20-29-33-24-18-25-34-30-21-17-23-32-36-27-28/h28-32H,2-27H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQESDIIOYWZCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CONCCCNOCCCONCCCNOC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746785 | |
| Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-85-3 | |
| Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)


![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)






![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)


